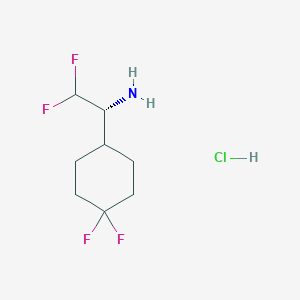

(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride

Description

This compound is a chiral primary amine hydrochloride featuring a 4,4-difluorocyclohexyl group and a 2,2-difluoroethylamine chain. The stereochemistry (1R configuration) and fluorine substitutions are critical for its physicochemical and pharmacological properties. Fluorine atoms enhance metabolic stability by reducing oxidative degradation, while the cyclohexyl group contributes to conformational rigidity .

Properties

IUPAC Name |

(1R)-1-(4,4-difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F4N.ClH/c9-7(10)6(13)5-1-3-8(11,12)4-2-5;/h5-7H,1-4,13H2;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEGZSJBLROMIW-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C(F)F)N)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@H](C(F)F)N)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is to start with cyclohexanone, which undergoes fluorination to introduce the difluorocyclohexyl group. This intermediate is then reacted with a suitable amine to form the ethanamine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale fluorination reactions, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form simpler amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Neuropharmacology

The compound has been studied for its potential effects on the central nervous system (CNS). Its structural similarity to known psychoactive agents suggests it may interact with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control.

Case Studies

- Antidepressant Effects : A study demonstrated that compounds similar to (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine showed promise in alleviating symptoms of depression in animal models by enhancing serotonin signaling pathways.

- Antipsychotic Properties : Research has indicated that modifications to the cyclohexyl group can enhance antipsychotic activity through selective receptor modulation.

Cancer Research

The compound's potential in oncology is also noteworthy. Preliminary studies suggest that it may exhibit anti-tumor activity against various cancer cell lines.

Data Table: Cancer Activity Summary

| Cancer Type | Effect | Reference |

|---|---|---|

| Breast Cancer | Inhibition of cell proliferation | |

| Lung Cancer | Induction of apoptosis | |

| Colorectal Cancer | Modulation of tumor microenvironment |

Case Studies

- Inhibition of Tumor Growth : In vitro studies have shown that derivatives of (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine can inhibit the growth of breast cancer cells by inducing apoptosis.

- Targeting Metastasis : Research indicates that this compound may alter the tumor microenvironment in lung cancer models, potentially reducing metastasis.

Mechanism of Action

The mechanism of action of (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a potent modulator of its targets.

Comparison with Similar Compounds

Substitutions on the Amine Chain

- (R)-1-(4,4-Difluorocyclohexyl)-2-propanamine Hydrochloride (SY465586): Key Difference: The amine chain is extended to propanamine (three carbons) instead of ethanamine.

- 3,3-Difluorocyclobutanamine Hydrochloride: Key Difference: A cyclobutane ring replaces the cyclohexyl group, with fluorines at the 3,3 positions. Impact: The smaller ring introduces strain, reducing conformational flexibility.

Modifications to the Cyclohexyl Group

4,4-Difluorocyclohexylamine Hydrochloride :

- (2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid Hydrochloride: Key Difference: Incorporates a carboxylic acid group. Impact: Introduces a negative charge at physiological pH, altering solubility (improved water solubility) and limiting blood-brain barrier penetration compared to the neutral amine .

Aromatic vs. Alicyclic Fluorinated Systems

- (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride: Key Difference: Replaces the cyclohexyl group with a 2,4-difluorophenyl ring.

- 2-(4-Fluorophenoxy)ethanamine Hydrochloride: Key Difference: Contains an ether-linked fluorophenoxy group. Impact: The oxygen atom introduces polarity, reducing logP (~1.8 vs. ~2.5) and altering pharmacokinetic profiles (e.g., shorter half-life) .

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 254.1 | ~2.5 | 12.3 (HCl salt) |

| 4,4-Difluorocyclohexylamine HCl | 185.6 | ~1.2 | 25.8 |

| (R)-1-(2,4-Difluorophenyl)ethanamine HCl | 207.6 | ~1.8 | 8.9 |

| 3,3-Difluorocyclobutanamine HCl | 156.6 | ~0.9 | 34.2 |

Data inferred from structural analogs

Biological Activity

(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine; hydrochloride, a compound with significant potential in pharmacological applications, has garnered interest for its biological activities. This article aims to explore the compound's pharmacodynamics, therapeutic implications, and relevant research findings.

- Molecular Formula : C8H15F2N·HCl

- Molecular Weight : 191.67 g/mol

- CAS Number : 1546282-45-4

The biological activity of (1R)-1-(4,4-difluorocyclohexyl)-2,2-difluoroethanamine is primarily attributed to its interaction with specific receptor systems in the body. It has been identified as an agonist for orexin receptors, which play a crucial role in regulating arousal, wakefulness, and appetite.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Orexin Receptor Agonism : The compound has been shown to activate orexin receptors (OX1R and OX2R), which are implicated in various physiological processes including energy homeostasis and sleep regulation .

- Potential Antidepressant Activity : Preliminary studies suggest that the modulation of orexin signaling could have antidepressant effects. Animal models indicate that compounds affecting orexin pathways may alleviate depressive symptoms .

- Impact on Metabolic Disorders : Given its role in appetite regulation, there is potential for this compound in treating obesity and metabolic syndromes by influencing energy expenditure and food intake.

In Vitro Studies

In vitro studies have demonstrated that (1R)-1-(4,4-difluorocyclohexyl)-2,2-difluoroethanamine effectively binds to orexin receptors with high affinity. The binding affinity was quantified using radiolabeled ligands, revealing a significant interaction with both OX1R and OX2R.

In Vivo Studies

Animal studies have provided insights into the compound's effects on behavior and metabolism:

- Behavioral Analysis : Mice administered with the compound showed increased locomotor activity and reduced food intake compared to control groups. These results suggest a stimulatory effect on energy levels while suppressing appetite .

- Metabolic Profiling : Biochemical assays indicated alterations in glucose metabolism and lipid profiles in treated animals, suggesting a potential role in managing metabolic disorders.

Case Studies

Several case studies highlight the therapeutic potential of (1R)-1-(4,4-difluorocyclohexyl)-2,2-difluoroethanamine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.